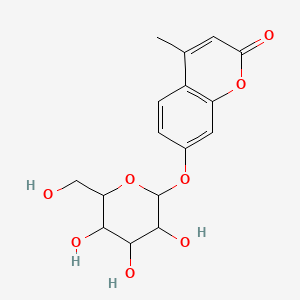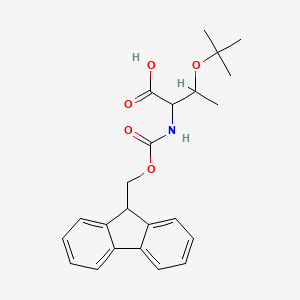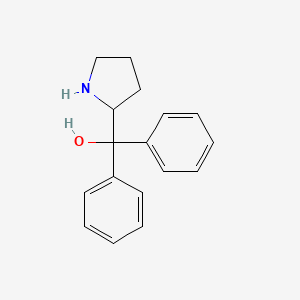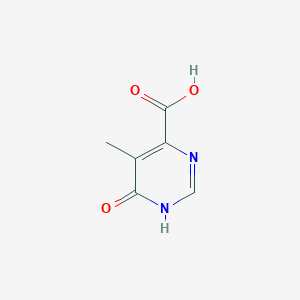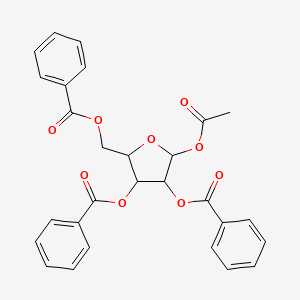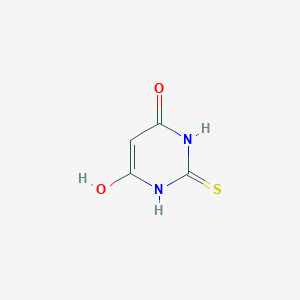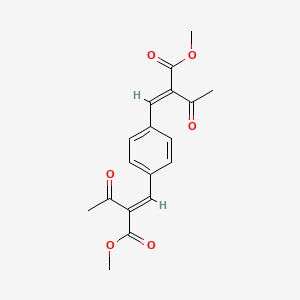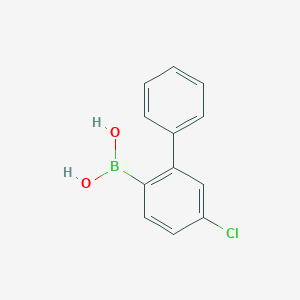
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is an organometallic compound that features iron in the +2 oxidation state This compound is characterized by its complex structure, which includes cyclopentadienyl ligands and phosphanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide typically involves the reaction of iron(II) salts with cyclopentadienyl anions and phosphanyl ligands. The reaction conditions often require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM). The reaction may be carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of such complex organometallic compounds is less common due to the specialized conditions required for their synthesis. when produced on a larger scale, the process would involve similar reaction conditions with additional steps for purification and quality control to ensure the consistency and stability of the final product.
化学反应分析
Types of Reactions
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide can undergo various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to a higher oxidation state.
Reduction: The compound can be reduced to form iron(0) species.
Substitution: Ligands can be substituted with other ligands, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, oxygen), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various ligands (e.g., phosphines, amines). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species. Substitution reactions can result in new organometallic compounds with different ligands.
科学研究应用
Chemistry
In chemistry, Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide is used as a catalyst in various organic reactions, including hydrogenation, polymerization, and cross-coupling reactions. Its unique structure allows for selective and efficient catalysis.
Biology and Medicine
While specific applications in biology and medicine are less common, organometallic compounds like this one are being explored for their potential use in drug delivery and as therapeutic agents due to their ability to interact with biological molecules.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or magnetism. Its catalytic properties also make it valuable in industrial chemical processes.
作用机制
The mechanism of action of Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide involves the interaction of the iron center with substrates, facilitating various chemical transformations. The cyclopentadienyl and phosphanyl ligands play a crucial role in stabilizing the iron center and modulating its reactivity. Molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadienyl ligand structure.
Iron(II) bis(diphenylphosphino)ethane: Another iron-based compound with phosphanyl ligands.
Iron(II) tris(2-pyridylmethyl)amine: An iron complex with nitrogen-based ligands.
Uniqueness
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide is unique due to its combination of cyclopentadienyl and phosphanyl ligands, which provide distinct electronic and steric properties. This uniqueness allows for specific reactivity and selectivity in various chemical reactions, making it valuable for specialized applications.
属性
CAS 编号 |
1016985-24-2 |
|---|---|
分子式 |
C43H63FeNP2 |
分子量 |
711.8 g/mol |
IUPAC 名称 |
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+) |
InChI |
InChI=1S/C38H58NP2.C5H5.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-17,26-33,38H,3-14,18-25H2,1-2H3;1-5H;/q2*-1;+2/t38-;;/m1../s1 |
InChI 键 |
ZCLAIXUMNAWCKI-VROLVAQFSA-N |
手性 SMILES |
CN(C)[C@@H](C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
规范 SMILES |
CN(C)C(C1=C([CH-]C=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.[CH-]1C=CC=C1.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


